molecular formula C20H21N3O3S B2593842 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one CAS No. 2034364-47-9

3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Cat. No.: B2593842
CAS No.: 2034364-47-9
M. Wt: 383.47
InChI Key: IIVODYUPMHKUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic organic compound characterized by its complex structure, which includes a quinazolinone core, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.

    Attachment of the Thiophene Moiety: The thiophene group is often introduced through etherification reactions, where a thiophene alcohol reacts with a halogenated intermediate.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of coupling agents like EDCI or DCC to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.

Medicine

Medicinally, 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine and thiophene moieties may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-oxo-3-(4-(thiophen-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one: Similar structure but with a thiophene moiety at a different position.

    3-(3-oxo-3-(4-(furan-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one: Contains a furan ring instead of a thiophene ring.

    3-(3-oxo-3-(4-(pyridin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-(3-oxo-3-(4-(thiophen-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs. The presence of the thiophene moiety, in particular, may enhance its electronic properties and binding interactions.

Properties

IUPAC Name

3-[3-oxo-3-(4-thiophen-3-yloxypiperidin-1-yl)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-19(22-9-5-15(6-10-22)26-16-8-12-27-13-16)7-11-23-14-21-18-4-2-1-3-17(18)20(23)25/h1-4,8,12-15H,5-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVODYUPMHKUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.